1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
Description
This compound features a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a 1,2,4-oxadiazole ring at position 1 and a p-tolyl group at position 3. The 1,2,4-oxadiazole moiety is further substituted with a 2-chlorophenyl group at position 3, conferring unique electronic and steric properties. The synthesis of analogous compounds often involves cycloaddition reactions or multi-step heterocyclization, as seen in related 1,2,4-oxadiazole and triazole derivatives .
Properties
IUPAC Name |
3-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O3/c1-11-6-8-12(9-7-11)27-19(28)16-17(20(27)29)26(25-23-16)10-15-22-18(24-30-15)13-4-2-3-5-14(13)21/h2-9,16-17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRGZWFXBXOTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a complex organic molecule that incorporates multiple bioactive moieties. This article reviews its biological activities based on recent studies and findings.
Chemical Structure and Properties
The compound features:
- Oxadiazole ring : Known for its bioisosteric properties and potential in drug design.
- Dihydropyrrolo-triazole framework : Associated with various pharmacological activities.
Biological Activity Overview
Research has demonstrated that compounds with oxadiazole and triazole structures exhibit a broad spectrum of biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antioxidant
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The oxadiazole moiety can inhibit enzymes such as thymidylate synthase and HDAC (Histone Deacetylases), which are critical in cancer cell proliferation and survival .
- Receptor Binding : The chlorophenyl group enhances binding affinity through hydrophobic interactions .
Anticancer Activity
A study evaluated the anticancer potential of oxadiazole derivatives, including the compound . It was found to exhibit significant cytotoxicity against various cancer cell lines with an IC50 value indicating moderate to high activity. For instance:
- Colon Cancer Cell Line (HT-29) : IC50 ~ 92.4 µM
- Lung Cancer Cell Line (LXFA 629) : Similar efficacy noted .
Antimicrobial Activity
The compound's antimicrobial properties were assessed in vitro against several bacterial strains. Results indicated:
- Effective inhibition of growth in both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 70 µg/mL |
This suggests potential as a lead compound for developing new antibiotics .
Anti-inflammatory Potential
In another study focusing on anti-inflammatory properties, the compound was shown to significantly reduce inflammatory markers in cellular models. The mechanism involved modulation of cytokine production and inhibition of NF-kB signaling pathways .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the oxadiazole ring through cyclization of hydrazides.
- Construction of the dihydropyrrolo-triazole moiety via Hantzsch reaction.
- Final coupling using amide bond formation techniques.
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity
- Several studies have indicated that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. Research has shown that derivatives similar to this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
-
Anticancer Properties
- The structural components of the compound suggest potential anticancer activity. Oxadiazoles have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
- Anti-inflammatory Effects
Case Study 1: Antimicrobial Screening
In a study conducted to evaluate the antimicrobial efficacy of oxadiazole derivatives, compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating potential as a new class of antimicrobial agents .
Case Study 2: Cancer Cell Line Testing
A series of tests on human cancer cell lines revealed that compounds similar to the target structure exhibited cytotoxic effects at micromolar concentrations. Flow cytometry analysis indicated an increase in apoptotic markers in treated cells compared to untreated controls .
Comparison with Similar Compounds
Pyrrolo[3,4-d][1,2,3]Triazole-4,6-Dione vs. Pyrrolo[3,4-c]Pyrazole-4,6-Dione
A structurally related compound, (3aR,6aR)-1-phenyl-5-[(R)-1-phenylethyl]-3-[4-(trifluoromethyl)phenyl]-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione (), shares a fused pyrrolo-heterocyclic dione core but replaces the 1,2,3-triazole with a pyrazole ring.
1,2,3-Triazole vs. 1,2,4-Triazole Derivatives
Compounds like 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid () highlight the pharmacological versatility of 1,2,4-triazoles, which are known for antinociceptive and antiviral activities. In contrast, the target compound’s 1,2,3-triazole core may offer distinct metabolic stability or hydrogen-bonding interactions due to its regioisomeric arrangement .
1,2,4-Oxadiazole Substituents
2-Chlorophenyl vs. 4-Chlorophenyl Substitution
The compound 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (CAS 1171668-31-7, ) differs in the position of the chlorine atom on the phenyl ring (para vs. ortho). The ortho-substitution in the target compound introduces steric hindrance, which may reduce rotational freedom and enhance binding selectivity in enzyme active sites .
p-Tolyl vs. Fluorinated Aryl Groups
The p-tolyl group (methyl-substituted phenyl) in the target compound contrasts with the 3-fluoro-4-methylphenyl group in ’s analog.
Physicochemical and Pharmacological Properties
Electronic Effects and Lipophilicity
- Target Compound : The 2-chlorophenyl group on the oxadiazole ring is electron-withdrawing, decreasing electron density in the heterocycle. This may enhance interactions with electron-rich biological targets.
- Comparison : The 4-chlorophenyl analog () exhibits similar electronic effects but lacks steric constraints, possibly leading to broader but less specific activity .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
